

Application Notes and Protocols for 5-Acetyl-2-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 5-Acetyl-2-methoxyphenylboronic acid

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This document provides detailed application notes and protocols for the use of **5-Acetyl-2-methoxyphenylboronic acid** in organic synthesis. The primary focus is on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Introduction

5-Acetyl-2-methoxyphenylboronic acid is a versatile organoboron compound valuable in the synthesis of complex organic molecules. Its structure, featuring an acetyl group and a methoxy group on the phenyl ring, allows for the introduction of these functionalities into a variety of molecular scaffolds. This makes it a particularly useful building block in medicinal chemistry and materials science for the synthesis of biaryl compounds. The electron-donating methoxy group can enhance the reactivity of the boronic acid in cross-coupling reactions.

The most prominent application of **5-Acetyl-2-methoxyphenylboronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful tool for constructing complex molecular architectures.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. These conditions can serve as a starting point for optimizing reactions with **5-Acetyl-2-methoxyphenylboronic acid**.

Component	Example	Typical Amount (equivalents)	Notes
Aryl/Vinyl Halide	Aryl Bromide, Aryl Iodide	1.0	The reactivity order is generally I > Br > OTf >> Cl. [1]
Boronic Acid	5-Acetyl-2-methoxyphenylboronic acid	1.1 - 1.5	A slight excess of the boronic acid is often used to ensure complete consumption of the halide.
Palladium Catalyst	Pd(PPh ₃) ₄ , PdCl ₂ (dppf), Pd(OAc) ₂ with ligand	0.01 - 0.05 (1-5 mol%)	The choice of catalyst and ligand can significantly impact reaction efficiency. Pd(dppf)Cl ₂ is often effective for a wide range of substrates. [2]
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , Na ₂ CO ₃ , K ₃ PO ₄	2.0 - 3.0	An aqueous solution of the base is commonly used. The choice of base can influence the reaction rate and yield. [2][3]
Solvent	Toluene, 1,4-Dioxane, DMF, Acetonitrile/Water	-	A mixture of an organic solvent and water is frequently employed to dissolve both the organic reactants and the inorganic base. [3]
Temperature	80 - 110 °C	-	The reaction is typically heated to ensure a reasonable reaction rate.

Reaction Time 2 - 24 hours -

Reaction progress should be monitored by an appropriate analytical technique such as TLC, GC, or LC-MS.[\[4\]](#)

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the cross-coupling of **5-Acetyl-2-methoxyphenylboronic acid** with an aryl halide.

Materials:

- **5-Acetyl-2-methoxyphenylboronic acid**
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)[\[2\]](#)
- Base (e.g., K₂CO₃)[\[2\]](#)
- Solvent (e.g., 1,4-Dioxane and water)[\[3\]](#)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), **5-Acetyl-2-**

methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K_2CO_3 , 2.0 mmol, 2.0 equiv).

- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of 1,4-dioxane and water, 0.1-0.2 M concentration based on the limiting reactant). Add the palladium catalyst (e.g., $Pd(dppf)Cl_2$, 0.03 mmol, 0.03 equiv) to the mixture.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can vary from 2 to 24 hours.^[4]
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent such as ethyl acetate.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

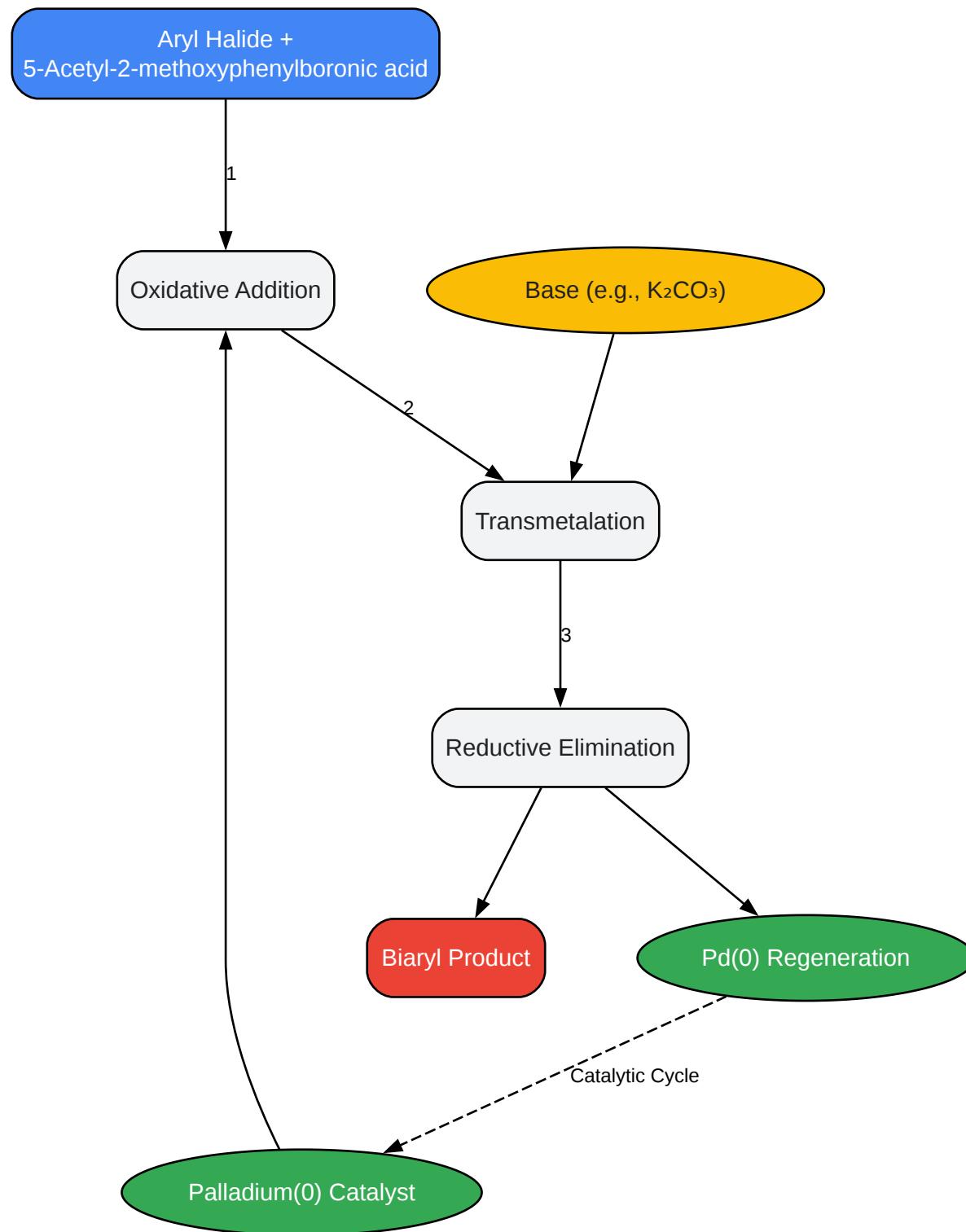
Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationship in a Suzuki-Miyaura cross-coupling reaction.



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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

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